molecular formula C18H19NO3 B14295092 N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide CAS No. 115156-39-3

N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide

Cat. No.: B14295092
CAS No.: 115156-39-3
M. Wt: 297.3 g/mol
InChI Key: FTPCUGHCFKLABN-UHFFFAOYSA-N
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Description

N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a phenoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the phenoxyphenoxyethyl intermediate. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

CAS No.

115156-39-3

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-[2-(4-phenoxyphenoxy)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C18H19NO3/c20-18(14-6-7-14)19-12-13-21-15-8-10-17(11-9-15)22-16-4-2-1-3-5-16/h1-5,8-11,14H,6-7,12-13H2,(H,19,20)

InChI Key

FTPCUGHCFKLABN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCOC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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